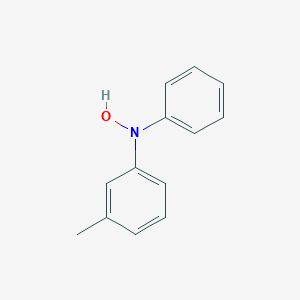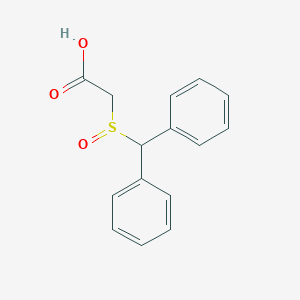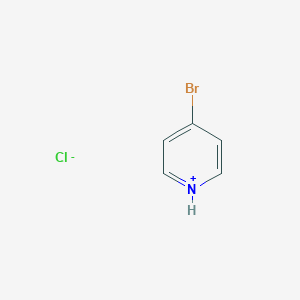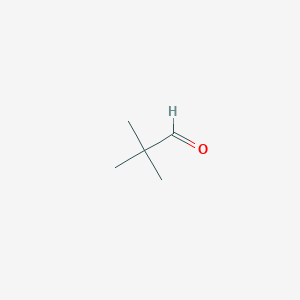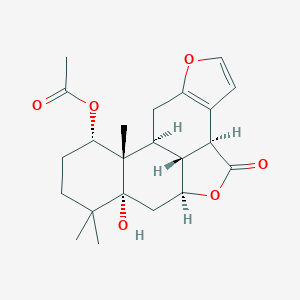
Caesalmin B
Overview
Description
Introduction Caesalmin B is a chemical compound derived from plants belonging to the Caesalpinia genus. Research has focused on various aspects of this compound, including its synthesis, molecular structure, and properties.
Synthesis Analysis
- The synthesis of this compound and related compounds involves complex chemical processes. For example, the total synthesis of related compounds, Caesalpinnone A and Caesalpinflavan B, was described in a study, which evolved a synthetic strategy involving a convergent Barluenga coupling, delivering a heavily functionalized benzopyran containing the core carbon framework (Timmerman, Sims, & Wood, 2019).
Molecular Structure Analysis
- The molecular structure of this compound is characterized by various spectroscopic methods. For instance, a study on a related compound, macrocaesalmin, used detailed 1D and 2D NMR spectral analyses and X-ray crystallography to elucidate its structure (Jiang et al., 2002).
Chemical Reactions and Properties
- This compound and related compounds participate in diverse chemical reactions, contributing to their unique properties. For instance, the study on macrocaesalmin mentioned earlier discussed its inhibitory activity against certain viruses, highlighting its chemical reactivity (Jiang et al., 2002).
Physical Properties Analysis
- The physical properties of this compound are closely related to its molecular structure and are typically characterized using various analytical techniques. However, specific studies focusing solely on the physical properties of this compound were not found in the current literature search.
Chemical Properties Analysis
- Detailed chemical property analysis of this compound is crucial for understanding its potential applications and interactions. While specific studies on this compound were not identified, related compounds have been studied for their chemical properties, such as antiproliferative activities and inhibitory effects on certain biological targets (Xu et al., 2020).
Scientific Research Applications
Neuroprotection and Anti-Inflammatory Effects : A study by Zeng et al. (2015) found that Deoxysappanone B from Caesalpinia sappan L. protects neurons from microglia-mediated inflammatory injuries. This compound inhibits the production of neuroinflammatory mediators and inflammation-induced neurotoxicity, demonstrating potential for treating neuroinflammatory conditions (Zeng et al., 2015).
Inhibition of Interleukin-1β and Potential Metabolic Disease Treatment : Biscaesalmins A and B, isolated from Caesalpinia minax, are dimeric cassane diterpenoids that inhibit IL-1β production, suggesting potential applications in treating inflammation-related metabolic diseases (Xu et al., 2020).
Antidiabetic Properties : The aqueous extract of the stem bark of Caesalpinia ferrea shows hypoglycemic activity in diabetic rats, suggesting potential use in diabetes management (Vasconcelos et al., 2011).
Antiviral Activities : Caesalmin B, a cassane furanoditerpenoid lactone, has demonstrated antiviral activities against the Para3 virus and moderate inhibitory activity on influenza virus neuraminidase (Jiang et al., 2002; Wu et al., 2014).
Antioxidant Activities : Cassane diterpenoids isolated from Caesalpinia minax seeds, including this compound, exhibit good antioxidant activities, which could be relevant in managing oxidative stress-related conditions (Zhang et al., 2015).
Anti-Inflammatory and Antimalarial Properties : Other studies have highlighted the potential of this compound and related compounds in treating inflammation and malaria, demonstrating their diverse biological activities (Linn et al., 2005; Wang et al., 2019).
Mechanism of Action
Target of Action
Caesalmin B is a furanoditerpenoid lactone isolated from Caesalpinia minax . It exhibits antiviral activity , indicating that its primary targets are likely viral proteins or cellular proteins involved in viral replication.
Mode of Action
It is known that furanoditerpenoid lactones, like this compound, can interact with biological targets through various mechanisms, such as binding to proteins, inhibiting enzymatic activity, or modulating signal transduction pathways
Biochemical Pathways
This could involve inhibition of viral protein synthesis, interference with viral genome replication, or prevention of virus assembly and release
Pharmacokinetics
These properties are crucial for understanding the bioavailability of this compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The primary known result of this compound’s action is its antiviral activity . This suggests that it can inhibit viral replication, thereby reducing the number of viruses in the host organism.
Action Environment
The action of this compound, like that of many other compounds, can be influenced by various environmental factors. These could include the presence of other compounds, the pH of the environment, temperature, and the presence of specific ions or molecules. These factors could influence the stability of this compound, its ability to reach its target, and its overall efficacy .
properties
IUPAC Name |
[(1S,8S,11S,13R,17S,18S,19R)-13-hydroxy-14,14,18-trimethyl-9-oxo-4,10-dioxapentacyclo[9.7.1.03,7.08,19.013,18]nonadeca-3(7),5-dien-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O6/c1-11(23)27-16-5-7-20(2,3)22(25)10-15-18-13(21(16,22)4)9-14-12(6-8-26-14)17(18)19(24)28-15/h6,8,13,15-18,25H,5,7,9-10H2,1-4H3/t13-,15-,16-,17+,18-,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBMHMVGIRRPBD-XTVZKPICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(C2(C1(C3CC4=C(C=CO4)C5C3C(C2)OC5=O)C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3CC4=C(C=CO4)[C@@H]5[C@@H]3[C@H](C2)OC5=O)C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary biological activity reported for Caesalmin B and related compounds from Caesalpinia crista?
A1: Research indicates that this compound, alongside other cassane- and norcassane-type diterpenes isolated from Caesalpinia crista, exhibits in vitro antimalarial activity against the growth of Plasmodium falciparum. [, ] While the precise mechanism of action remains unelaborated, these compounds demonstrate dose-dependent inhibition of parasite growth. Notably, a closely related compound, Norcaesalpinin E, exhibited the most potent inhibitory activity within this group. []
Q2: Which structural features are characteristic of this compound and its related diterpenes?
A2: this compound belongs to the cassane-type diterpenes, a class of compounds characterized by a specific tetracyclic carbon skeleton. While the provided abstracts do not explicitly detail this compound's structure, they highlight that spectroscopic analyses, including techniques like NMR and mass spectrometry, were crucial in elucidating the structures of these compounds. [, ] Researchers interested in the detailed structural characterization of this compound would need to consult the full research articles or associated supplementary information for specific spectroscopic data.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



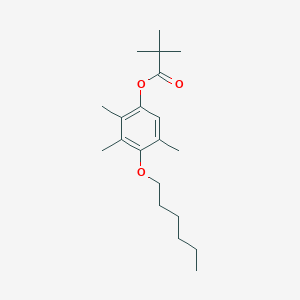
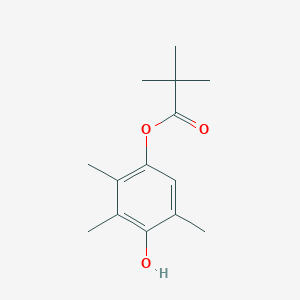
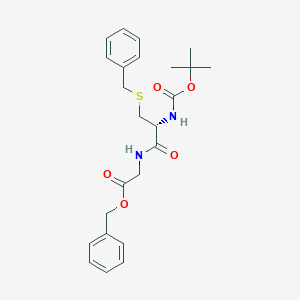
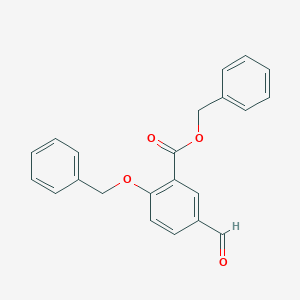
![Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate](/img/structure/B18778.png)

